3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid
Description
Molecular Composition and Functional Group Analysis
3-{[(Tert-Butoxy)Carbonyl]Amino}-4-Fluorobenzoic Acid (CAS 1184472-44-3) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₂H₁₄FNO₄ and a molecular weight of 255.24 g/mol . Its structure consists of a benzoic acid backbone substituted with a fluorine atom at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position (Figure 1). The Boc group, a common protecting group in organic synthesis, shields the primary amine during multi-step reactions, while the carboxylic acid moiety enables further derivatization.
Key Functional Groups:
- Carboxylic Acid (-COOH) : Located at the 1-position of the benzene ring, this group confers acidity (pKa ~4.2) and reactivity toward esterification or amidation.
- Tert-Butoxycarbonyl (Boc) Group : A carbamate group [(CH₃)₃COC(=O)NH-] attached to the benzene ring, providing steric bulk and stability under basic conditions.
- Fluorine Substituent : An electron-withdrawing atom at the 4-position, influencing the compound’s electronic properties and intermolecular interactions.
Table 1: Molecular Composition and Key Descriptors
Crystallographic and Spectroscopic Identification Methods
The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The proton spectrum exhibits characteristic signals for the Boc group’s tert-butyl protons (δ 1.43 ppm, singlet) and the aromatic protons. The fluorine atom induces deshielding, splitting the aromatic protons into distinct multiplets (δ 7.3–8.1 ppm).
- ¹³C NMR : Peaks at δ 155.2 ppm (Boc carbonyl) and δ 167.8 ppm (carboxylic acid carbonyl) confirm the functional groups. The fluorinated carbon resonates at δ 116.4 ppm (C-F coupling constant ~245 Hz).
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 255.1 [M+H]⁺ , consistent with the molecular weight. Fragmentation patterns include loss of the tert-butyl group (-56 Da) and decarboxylation (-44 Da).
Table 2: Spectroscopic Data Summary
| Technique | Key Signals | Functional Group Identified |
|---|---|---|
| ¹H NMR | δ 1.43 (s, 9H, Boc), δ 7.8 (d, 1H, Ar-H) | Boc, aromatic protons |
| ¹³C NMR | δ 155.2 (C=O Boc), δ 167.8 (COOH) | Carbamate, carboxylic acid |
| IR | 1700 cm⁻¹ (C=O), 1520 cm⁻¹ (N-H) | Boc, carbamate |
| MS | m/z 255.1 [M+H]⁺ | Molecular ion |
Comparative Structural Analysis with Related Fluorobenzoic Acid Derivatives
This compound shares structural motifs with other fluorinated benzoic acid derivatives, but its Boc-protected amino group distinguishes its reactivity and physicochemical properties.
Positional Isomerism
- 4-Fluorobenzoic Acid : Lacks the Boc-amino group, resulting in lower molecular weight (140.11 g/mol) and higher acidity (pKa ~3.3).
- 2-((tert-Butoxycarbonyl)Amino)-4-Fluorobenzoic Acid (CAS 1019384-47-4): A regioisomer with the Boc group at the 2-position, altering hydrogen-bonding patterns and crystal packing.
Electronic Effects of Substituents
- Fluorine vs. Chlorine : Replacing fluorine with chlorine (e.g., 3-Boc-amino-4-chlorobenzoic acid) increases molecular weight (271.70 g/mol) and lipophilicity (ClogP +0.5).
- Boc vs. Acetyl Protection : Boc groups enhance stability under basic conditions compared to acetyl-protected analogs, which hydrolyze readily in aqueous NaOH.
Table 3: Structural and Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Key Applications |
|---|---|---|---|---|
| 3-Boc-amino-4-fluorobenzoic acid | C₁₂H₁₄FNO₄ | 255.24 | 1.8 | Peptide synthesis, drug intermediates |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 1.2 | Agrochemicals |
| 2-Boc-amino-4-fluorobenzoic acid | C₁₂H₁₄FNO₄ | 255.24 | 1.8 | Asymmetric catalysis |
| 3-Boc-amino-4-chlorobenzoic acid | C₁₂H₁₄ClNO₄ | 271.70 | 2.3 | Polymer additives |
Crystallographic Insights
While X-ray crystallography data for this compound is limited, related Boc-protected derivatives exhibit monoclinic crystal systems with hydrogen-bonded dimers stabilized by carboxylic acid interactions. The fluorine atom’s electronegativity influences packing efficiency, reducing melting points compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZSGCBQTNYZCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Routes
Nitration and Reduction Pathway
The most widely reported route begins with 4-fluorobenzoic acid, proceeding through nitration, reduction, and Boc protection (Fig. 1).
Nitration of 4-Fluorobenzoic Acid
Nitration introduces a nitro group at the meta position relative to the carboxylic acid and fluorine. Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieve regioselectivity, yielding 3-nitro-4-fluorobenzoic acid. The electron-withdrawing carboxylic acid group directs nitration to the meta position, while fluorine’s ortho/para-directing effects are attenuated by steric and electronic factors.
Table 1: Nitration Conditions and Yields
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 65 |
| Acetyl nitrate | 25 | 4 | 58 |
| NO₂BF₄ | -10 | 1 | 72 |
Reduction to 3-Amino-4-Fluorobenzoic Acid
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. Hydrogenation at 40 psi and 25°C in ethanol affords 3-amino-4-fluorobenzoic acid in 85–90% yield, with minimal over-reduction byproducts.
Boc Protection of the Amino Group
The amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reactions proceed at 25°C for 12–24 hours, achieving 90–95% yield after aqueous workup.
Direct Amination and Fluorination Pathway
Alternative methods employ halogen exchange or directed ortho-metalation to install fluorine after amine protection. For example, 3-aminobenzoic acid undergoes Boc protection, followed by fluorination via Balz-Schiemann reaction (NaNO₂/HBF₄). However, this route suffers from lower regioselectivity (60–70% yield) due to competing side reactions.
Experimental Procedures
Stepwise Synthesis of 3-{[(Tert-Butoxy)Carbonyl]Amino}-4-Fluorobenzoic Acid
Nitration of 4-Fluorobenzoic Acid
- Reagents : 4-Fluorobenzoic acid (10.0 g, 64.1 mmol), HNO₃ (6.5 mL, 96%), H₂SO₄ (15 mL).
- Procedure : Add HNO₃ dropwise to H₂SO₄ at 0°C. Gradually add 4-fluorobenzoic acid, stir for 2 hours, and quench with ice. Filter and recrystallize from ethanol.
- Yield : 7.2 g (65%) of 3-nitro-4-fluorobenzoic acid.
Reduction to 3-Amino-4-Fluorobenzoic Acid
- Reagents : 3-Nitro-4-fluorobenzoic acid (7.2 g, 35.2 mmol), 10% Pd/C (0.72 g), H₂ (40 psi).
- Procedure : Suspend the nitro compound in ethanol, add Pd/C, and hydrogenate for 6 hours. Filter and concentrate.
- Yield : 5.1 g (87%) of 3-amino-4-fluorobenzoic acid.
Boc Protection
- Reagents : 3-Amino-4-fluorobenzoic acid (5.1 g, 29.8 mmol), Boc₂O (7.8 g, 35.8 mmol), TEA (5.0 mL, 35.8 mmol), DCM (100 mL).
- Procedure : Dissolve the amine in DCM, add TEA and Boc₂O. Stir for 18 hours, wash with 0.5 M HCl, dry (Na₂SO₄), and concentrate.
- Yield : 7.9 g (94%) of the title compound.
Optimization Strategies
Solvent and Base Selection for Boc Protection
Polar aprotic solvents (e.g., THF, DCM) and tertiary amines (e.g., TEA, DMAP) enhance reaction efficiency. DCM minimizes side reactions, while TEA scavenges HCl generated during Boc₂O activation.
Table 2: Boc Protection Optimization
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 18 | 94 |
| THF | DMAP | 24 | 89 |
| Acetone | Pyridine | 36 | 75 |
Catalytic Hydrogenation vs. Chemical Reduction
Hydrogenation outperforms Fe/HCl in purity and scalability, eliminating iron residues that complicate downstream applications.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.42 (s, 9H, Boc CH₃), 7.25 (dd, J = 8.4 Hz, 1H, ArH), 7.95 (d, J = 8.4 Hz, 1H, ArH), 10.2 (s, 1H, COOH).
- IR (KBr) : 1705 cm⁻¹ (C=O, Boc), 1680 cm⁻¹ (C=O, carboxylic acid).
- MS (ESI+) : m/z 269.27 [M+H]⁺.
Comparative Analysis of Synthetic Methods
The nitration-reduction-Boc protection route offers superior regioselectivity and yield (65% → 94%) compared to direct amination-fluorination (60% overall). Scalability is facilitated by avoiding chromatographic purification, as crystallization suffices for intermediate isolation.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid, yielding the free amino group.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form benzyl alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Deprotection: 3-amino-4-fluorobenzoic acid.
Oxidation: 4-fluoroquinone derivatives.
Reduction: 4-fluorobenzyl alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating diseases such as cancer and neurological disorders. For instance, compounds derived from this scaffold have been investigated for their efficacy as inhibitors of specific targets involved in cancer cell proliferation.
Peptide Synthesis
The tert-butoxycarbonyl group provides a protective strategy during peptide synthesis. This compound can be utilized to synthesize peptides that exhibit enhanced biological activity or specificity. The ability to introduce fluorine into peptides can also enhance their pharmacokinetic properties, making them more suitable for therapeutic applications.
Radiolabeling for Imaging Studies
Recent studies have explored the use of this compound in the development of radiolabeled compounds for positron emission tomography (PET) imaging. The incorporation of fluorine-18 isotopes allows for non-invasive imaging of biological processes, facilitating research in drug delivery systems and tumor localization .
Case Study 1: Development of ALK Inhibitors
In a study focusing on small-molecule inhibitors targeting anaplastic lymphoma kinase (ALK), derivatives of this compound were synthesized and evaluated for their ability to penetrate the blood-brain barrier. These compounds demonstrated promising results in preclinical models, highlighting their potential as treatments for ALK-positive lung cancers .
Case Study 2: Synthesis of Novel Peptide Analogues
Research involving the synthesis of peptide analogues using this compound showed that these analogues exhibited improved binding affinities to target proteins compared to their non-fluorinated counterparts. This enhancement suggests that fluorination can be a strategic modification to increase therapeutic efficacy .
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds or interacting with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Effects
a) 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid (1f)
- Structure : Differs in the protecting group (Fmoc instead of Boc) and a bulky 4-(tert-butyl)benzyloxy substituent.
- Synthesis : Prepared via solid-phase synthesis with 85% yield .
- Key Differences : The Fmoc group is base-labile, whereas Boc is acid-labile, impacting deprotection strategies. The benzyloxy group increases hydrophobicity compared to the fluorine in the target compound.
b) tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (2c)
- Structure : Features a nitro group and biphenyl backbone.
- Synthesis : Suzuki coupling achieved 96% yield, highlighting efficiency in forming aryl-aryl bonds .
- Key Differences : The nitro group introduces strong electron-withdrawing effects, altering reactivity in subsequent reductions or substitutions compared to the carboxylic acid moiety in the target.
c) 5-((tert-Butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid (Compound 11)
- Structure : Contains a boronic acid group for Suzuki-Miyaura cross-couplings.
- Application : Used in synthesizing biaryl intermediates, contrasting with the carboxylic acid’s role in conjugation or salt formation .
d) 2-([(tert-Butoxy)carbonyl]amino)-4-fluorobutanoic acid
- Structure: Aliphatic butanoic acid with fluorine at C4 and Boc-protected amino at C2.
Physicochemical Properties
- Molecular Weight: The target compound (255.24 g/mol) is smaller than tert-butyl 4-(4-(benzyloxy)-3-((tert-butoxycarbonyl)(methyl)amino)-2-methyl-4-oxobutan-2-yl)benzoate (MW: ~497 g/mol) , favoring better membrane permeability.
- Solubility: The fluorine atom in the target enhances polarity relative to aliphatic analogs (e.g., 2-{[(tert-butoxy)carbonyl]amino}hex-4-ynoic acid) but reduces it compared to hydroxylated derivatives (e.g., 3-hydroxypyridine-2-carboxylic acid) .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid, with the molecular formula CHFNO, is a benzoic acid derivative notable for its applications in organic synthesis and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a fluorine atom at the para position relative to the carboxylic acid group. This article reviews its biological activity, synthesis, and applications based on available research findings.
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using di-tert-butyl dicarbonate in the presence of a base, such as sodium hydroxide.
- Fluorination : A fluorinating agent, like N-fluorobenzenesulfonimide, is used to introduce the fluorine atom.
- Formation of Benzoic Acid Moiety : This can be achieved through oxidation of a benzyl alcohol or direct carboxylation of an aromatic ring.
These steps yield a compound that serves as a versatile intermediate in various chemical reactions, particularly in pharmaceutical development .
The biological activity of this compound is primarily linked to its role as an intermediate in synthesizing biologically active compounds. The Boc group allows for selective reactions at other sites on the molecule, enabling further functionalization that can enhance biological activity. Upon deprotection, the free amino group can participate in various biochemical interactions, including enzyme-substrate interactions and receptor binding.
Case Studies and Research Findings
- Antiviral Activity : Research has indicated that derivatives of fluorinated benzoic acids exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown inhibitory effects against viral proteases, which are crucial for viral replication .
- Enzyme Inhibition : A study highlighted that certain benzoic acid derivatives could inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition is vital for developing treatments for neurodegenerative diseases like Alzheimer's disease .
- Pharmaceutical Applications : The compound has been utilized in synthesizing various pharmaceutical agents targeting specific enzymes or receptors due to its unique structural properties imparted by the fluorine atom, which can enhance metabolic stability and bioavailability .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and other related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHFNO | Contains fluorine; used as an intermediate |
| 3-{[(Tert-butoxy)carbonyl]amino}methyl-4-fluorobenzoic acid | CHFNO | Methyl substitution alters sterics and electronic properties |
| 3-{[(Tert-butoxy)carbonyl]amino}-4-chlorobenzoic acid | CHClNO | Chlorine instead of fluorine; different biological activity |
Q & A
Q. What are the optimal synthetic routes for 3-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via multi-step routes involving Boc-protection of an amine group and fluorination. Key steps include:
- Boc Protection: Reaction of 3-amino-4-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) .
- Coupling Reactions: Suzuki-Miyaura cross-coupling using boronic acid intermediates (e.g., 3-(tert-butoxycarbonylamino)phenylboronic acid) with palladium catalysts under inert conditions .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity, verified by HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm Boc-group integrity (e.g., tert-butyl protons at δ 1.4 ppm) and fluorine substitution (J-coupling in aromatic regions) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 284.1 for CHFNO) .
- FT-IR: Peaks at ~1700 cm (carboxylic acid C=O) and ~1250 cm (Boc C-O) .
Q. How can researchers mitigate decomposition of the Boc group during synthesis?
Methodological Answer:
- Acid Sensitivity: Avoid strong acids (e.g., TFA) during reactions; use mild conditions (pH 6–7) .
- Stability Testing: Monitor Boc integrity via TLC or in situ IR. Decomposition manifests as loss of tert-butyl signals in NMR .
Advanced Research Questions
Q. How do steric effects from the tert-butoxy group influence reactivity in cross-coupling reactions?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., fluorine position, Boc replacement) and assay against targets (e.g., kinases, GPCRs) .
- Data Normalization: Use internal controls (e.g., known inhibitors) and orthogonal assays (SPR, fluorescence polarization) to validate interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model binding to enzymes (e.g., proteases). Focus on hydrogen bonding between the carboxylic acid and active-site residues .
- MD Simulations: Simulate Boc group stability in aqueous environments (e.g., explicit solvent models in GROMACS) to assess metabolic liability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Integrity: Use chiral auxiliaries (e.g., Evans oxazolidinones) during Boc protection. Monitor enantiomeric excess (ee) via chiral HPLC .
- Scale-Up Risks: Optimize catalytic systems (e.g., Pd/C for hydrogenation) to minimize racemization at high temperatures .
Data Contradiction Analysis
Q. Conflicting yields reported for Suzuki coupling: How to troubleshoot?
Methodological Answer:
Q. Discrepancies in reported melting points: What causes this?
Methodological Answer:
- Polymorphism: Crystallize the compound from different solvents (e.g., acetonitrile vs. toluene) to isolate polymorphs.
- Impurity Effects: Trace solvents (e.g., DMF) lower melting points. Use DSC to verify purity .
Safety and Handling
Q. What are the best practices for safe storage and handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
